molecular formula C20H21N3OS B6427251 2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole CAS No. 2034514-83-3

2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole

Cat. No. B6427251
CAS RN: 2034514-83-3
M. Wt: 351.5 g/mol
InChI Key: WZRKUIZRDHDZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole (MBP) is a novel organosulfur compound that has been the subject of increasing scientific interest in recent years. It is a highly versatile compound, with potential applications in a wide range of fields, including pharmaceuticals, biochemistry, and materials science. The synthesis of MBP and its derivatives is relatively simple and inexpensive, making it attractive for use in laboratory experiments. In

Scientific Research Applications

2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has been used in a variety of scientific research applications, including the development of new drugs, the study of enzyme inhibitors, and the synthesis of new materials. In drug development, this compound has been used to synthesize novel compounds with potential therapeutic effects, such as anti-inflammatory agents. In enzyme inhibitor studies, this compound has been used to study the mechanism of action of various enzymes, including proteases and kinases. In materials science, this compound has been used to synthesize new materials with interesting properties, such as highly conductive polymers.

Mechanism of Action

The mechanism of action of 2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is not yet fully understood. However, it is thought to act as a ligand, binding to various proteins and enzymes in the body and modulating their activity. It is also thought to interact with various receptors, such as the serotonin and dopamine receptors, and modulate their activity. In addition, this compound is thought to interact with various other molecules in the body, such as DNA and RNA, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory and antioxidant properties, as well as to modulate the activity of various enzymes, receptors, and other molecules in the body. In addition, this compound has been shown to have some anti-cancer properties, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole in laboratory experiments is its relatively low cost and ease of synthesis. In addition, this compound has a wide range of potential applications, making it suitable for a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on the body are still being studied. In addition, this compound is not as widely used as other compounds, making it more difficult to obtain.

Future Directions

Given the potential applications of 2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole, there are many potential future directions for research. These include further studies into its mechanism of action, its effects on the body, and its potential therapeutic applications. In addition, further studies into its synthesis and the development of new derivatives are needed. Finally, further studies into its potential applications in materials science, such as the synthesis of new materials, are also needed.

Synthesis Methods

2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Friedel-Crafts alkylation. In the Grignard reaction, a Grignard reagent is reacted with aldehyde or ketone to form an alkoxide, which is then reacted with a sulfide to produce this compound. The Wittig reaction involves the formation of an organophosphorus ylide, which is then reacted with a sulfide to form this compound. Finally, the Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide to form this compound.

properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-21-18-5-3-4-6-19(18)23(14)16-11-12-22(13-16)20(24)15-7-9-17(25-2)10-8-15/h3-10,16H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRKUIZRDHDZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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